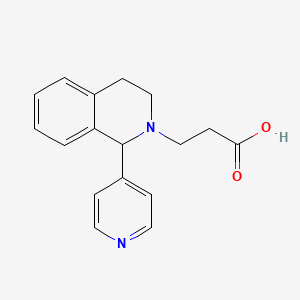
3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a complex organic compound that features a pyridine ring and a dihydroisoquinoline moiety connected by a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid typically involves multi-step organic reactions One common method starts with the preparation of the dihydroisoquinoline intermediate, which is then coupled with a pyridine derivative
Preparation of Dihydroisoquinoline Intermediate: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Coupling with Pyridine Derivative: The dihydroisoquinoline intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Introduction of Propanoic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or dihydroisoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid: Similar structure with a butanoic acid chain instead of propanoic acid.
3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid: Similar structure with an acetic acid chain.
3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)benzoic acid: Similar structure with a benzoic acid chain.
Uniqueness
The uniqueness of 3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid lies in its specific combination of the pyridine and dihydroisoquinoline moieties with a propanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(1-pyridin-4-yl-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16(21)8-12-19-11-7-13-3-1-2-4-15(13)17(19)14-5-9-18-10-6-14/h1-6,9-10,17H,7-8,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNOTGVPJYCZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=NC=C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678114 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2533875.png)
![1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2533876.png)
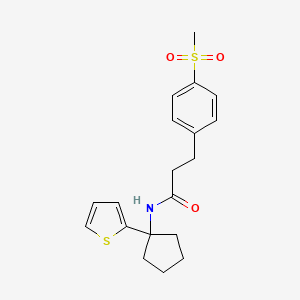
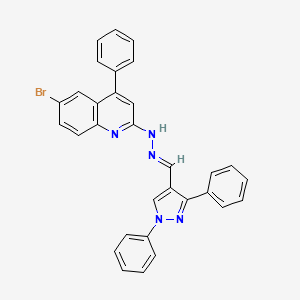
![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B2533880.png)
![N-(4-fluorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2533881.png)
![5-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2533884.png)
![2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2533887.png)
![3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole](/img/structure/B2533888.png)
![(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B2533889.png)
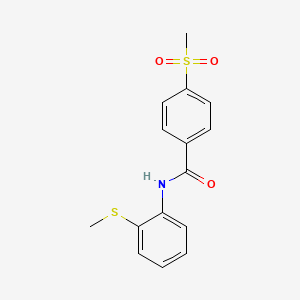
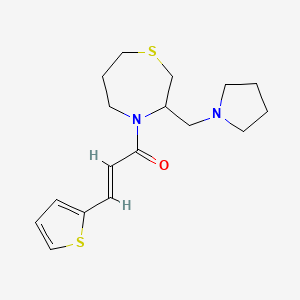
![5-[7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2533893.png)
